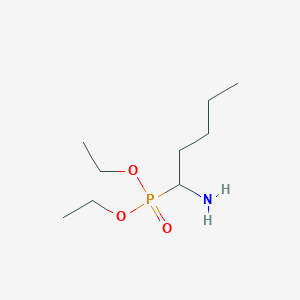
2-Hydroxytetracosa-8,16-dienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxytetracosa-8,16-dienal is an organic compound with the molecular formula C24H44O2 It is a long-chain aldehyde with hydroxyl and diene functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxytetracosa-8,16-dienal can be achieved through several methods. One common approach involves the oxidative cleavage of alkenes. For instance, ozonolysis of a suitable diene precursor followed by reductive workup can yield the desired aldehyde. Another method involves the oxidation of primary alcohols using reagents such as Dess-Martin periodinane or Swern oxidation conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes often utilize catalytic systems to ensure high yield and selectivity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxytetracosa-8,16-dienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acid chlorides for esterification, alkyl halides for etherification.
Major Products Formed
Oxidation: 2-Hydroxytetracosa-8,16-dienoic acid.
Reduction: 2-Hydroxytetracosa-8,16-dienol.
Substitution: Various esters and ethers depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Hydroxytetracosa-8,16-dienal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants .
Mecanismo De Acción
The mechanism of action of 2-Hydroxytetracosa-8,16-dienal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The hydroxyl and diene functionalities may also participate in redox reactions and other chemical processes, contributing to the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Citral: An acyclic monoterpene aldehyde with similar aldehyde functionality but shorter carbon chain.
Geranial: An isomer of citral with similar chemical properties.
Neral: Another isomer of citral with similar chemical properties .
Uniqueness
2-Hydroxytetracosa-8,16-dienal is unique due to its long carbon chain and the presence of both hydroxyl and diene functionalities.
Propiedades
| 76261-05-7 | |
Fórmula molecular |
C24H44O2 |
Peso molecular |
364.6 g/mol |
Nombre IUPAC |
2-hydroxytetracosa-8,16-dienal |
InChI |
InChI=1S/C24H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24(26)23-25/h8-9,16-17,23-24,26H,2-7,10-15,18-22H2,1H3 |
Clave InChI |
JVMJJMSOVRQQFP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC=CCCCCCCC=CCCCCCC(C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-2-[(prop-2-en-1-yl)sulfanyl]-1-benzothiophene](/img/structure/B14433556.png)
![1-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14433591.png)

![4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14433608.png)

![5-(Benzyloxy)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14433633.png)

